N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a structurally complex thienopyrimidine derivative characterized by a fused cycloheptane-thienopyrimidine core and a benzyl-substituted propanamide side chain. The propanamide moiety, linked to a benzyl group, may enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-benzyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-18(22-13-14-7-3-1-4-8-14)12-11-17-23-20(26)19-15-9-5-2-6-10-16(15)27-21(19)24-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJSFFIFOFHVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core fused with a cycloheptane moiety and a benzyl group. Its chemical formula is , and it exhibits various functional groups that contribute to its biological activity.
Anticonvulsant Activity
Recent studies have shown that derivatives of benzyl-substituted compounds exhibit significant anticonvulsant properties. For instance, C(2)-hydrocarbon N'-benzyl 2-amino acetamides demonstrated effective anticonvulsant activity with an effective dose (ED50) ranging from 13 to 21 mg/kg in maximal electroshock seizure (MES) models, outperforming phenobarbital (ED50 = 22 mg/kg) . This suggests that this compound may similarly exhibit such properties due to its structural similarities.
Anticancer Activity
The compound's thieno[2,3-d]pyrimidine structure is known for its anticancer potential. A study on pyrimidine derivatives indicated that they possess notable anticancer activities against various cell lines. Molecular docking studies revealed interactions with the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation . This suggests that N-benzyl-3-(4-oxo...) could be a candidate for further anticancer evaluation.
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to N-benzyl-3-(4-oxo...) is often influenced by their substituents. For instance:
- Electron-withdrawing groups at the benzyl site enhance anticonvulsant activity.
- Electron-donating groups tend to diminish this activity .
This indicates that careful modification of the benzyl or other substituents could optimize the pharmacological profile of N-benzyl-3-(4-oxo...) for specific therapeutic applications.
Study 1: Anticonvulsant Evaluation
In a comparative study of various N'-benzyl 2-amino acetamides, it was found that modifications at the 4'-N'-benzylamide site significantly impacted anticonvulsant efficacy. The introduction of a 3-fluorophenoxymethyl group resulted in an impressive increase in activity (ED50 = 8.9 mg/kg), surpassing established anticonvulsants like phenytoin .
Study 2: Anticancer Screening
A recent investigation into pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in human colon cancer (HT29) and prostate cancer (DU145) cell lines. The compound's efficacy was linked to its binding affinity for EGFR and its ability to induce apoptosis in cancer cells .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, synthesized thieno[2,3-d]pyrimidines have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural characteristics of N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide may enhance its pharmacological profile compared to simpler analogs.
Anticancer Properties
Research into related compounds has revealed potential anticancer activities. For example, thienopyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines . The unique structure of N-benzyl-3-(4-oxo...) may provide a foundation for developing new anticancer agents through further modifications.
Neuropharmacological Applications
Monoamine Transporter Inhibition
Compounds similar to N-benzyl-3-(4-oxo...) have been studied for their interaction with monoamine transporters. High-affinity binding to dopamine and norepinephrine transporters has been observed in related structures . This suggests that N-benzyl-3-(4-oxo...) could be explored as a potential treatment for mood disorders or conditions like ADHD.
Synthetic Chemistry
Synthesis Techniques
The synthesis of N-benzyl-3-(4-oxo...) typically involves multi-step organic reactions. Initial steps may include the formation of the cyclohepta-thienopyrimidine core through cyclization reactions involving appropriate precursors . Subsequent modifications can introduce the benzyl group via alkylation or acylation reactions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-benzyl-3-(4-oxo...) is crucial for optimizing its biological activity. The presence of specific functional groups influences its reactivity and interaction with biological targets. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl derivative | Contains thieno[2,3-d]pyrimidine core | Antimicrobial and anticancer |
| Simple thienopyrimidine | Lacks complex substituents | Moderate activity |
| Modified analogs | Varied substituents | Enhanced efficacy |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study synthesized several thieno[2,3-d]pyrimidines and evaluated their antimicrobial activity using disc diffusion methods. Results indicated that certain compounds exhibited significant inhibition zones against E. coli and S. aureus, suggesting potential therapeutic applications in treating infections .
Case Study 2: Neuropharmacological Evaluation
In another investigation focused on monoamine transporters, derivatives were assessed for their binding affinities. Compounds showed promising results in inhibiting dopamine reuptake, which could lead to new treatments for neuropsychiatric disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological activities depending on their substituents and core structures. Below is a detailed comparison of N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide with structurally related compounds:
Core Structure Variations
- Cycloheptane vs. Cyclohexane/Cyclopentane Rings: The cycloheptane ring in the target compound provides a larger hydrophobic surface area compared to 5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidine derivatives (e.g., compounds in ). This may improve membrane permeability or alter binding to enzymes like dihydrofolate reductase (DHFR), a common target for antifolates .
- Thieno[2,3-d]pyrimidine vs.
Substituent Effects
- Benzyl-Propanamide vs. Aryl/Amino Substituents: The N-benzyl-propanamide side chain contrasts with substituents in compounds like N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (, compound 8b), which features a cyclohexylamino group. The benzyl group may enhance lipophilicity, while the propanamide linker could reduce steric hindrance compared to bulkier substituents .
- Comparison with N-(3,4-dimethoxyphenyl) Analogs :
The dimethoxyphenyl group in ’s compound introduces electron-donating methoxy groups, which may improve solubility but reduce metabolic stability compared to the unsubstituted benzyl group in the target compound .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
Research Implications and Gaps
- Synthetic Optimization: The cycloheptane ring’s synthesis may require novel catalytic systems to improve yield and purity.
- Biological Profiling : Targeted assays against DHFR or bacterial strains are needed to validate the compound’s hypothesized antimicrobial activity.
- SAR Studies : Systematic modification of the benzyl-propanamide chain could refine solubility and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
